ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate
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Overview
Description
Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate is a useful research compound. Its molecular formula is C21H19ClF3N3O3 and its molecular weight is 453.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymorphism
One study focused on the polymorphism of a closely related investigational pharmaceutical compound, characterizing two polymorphic forms using spectroscopic and diffractometric techniques. This research is crucial for understanding the physical and chemical properties of new drug candidates, which can affect their bioavailability, stability, and formulation (F. Vogt et al., 2013).
Heterocyclic Compound Synthesis
Another aspect of research on similar compounds involves the synthesis of heterocyclic compounds, which are a cornerstone in the development of pharmaceuticals and agrochemicals. For instance, studies have explored the synthesis of functionalized pyridine and pyrrole derivatives, highlighting methodologies for generating diverse chemical structures with potential biological activity (Prativa B. S. Dawadi et al., 2011; A. Arrault et al., 2002).
Organometallic Anticancer Compounds
Research into organometallic compounds, such as ruthenium(II)- and osmium(II)-p-cymene complexes, modified with nonsteroidal anti-inflammatory drugs (NSAIDs), represents a novel approach to cancer treatment. These compounds have shown significant antiproliferative properties against cancer cells, indicating their potential as anticancer agents (E. Pǎunescu et al., 2016).
Bioanalytical Methods and Drug Development
Furthermore, the establishment of bioanalytical methods for novel molecules, such as the development of a rapid and selective RP-HPLC method for quantitative measurement, is vital for drug development. This includes in vitro metabolite identification, which is essential for understanding a drug's metabolism and potential interactions (Kavya Sri Nemani et al., 2018).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors
Biochemical pathways
Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a range of effects .
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3O3/c1-2-31-20(30)17(18-15(22)9-13(11-28-18)21(23,24)25)19(29)26-8-7-12-10-27-16-6-4-3-5-14(12)16/h3-6,9-11,17,27H,2,7-8H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKFQMZZPLPJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.